Home > Products > Screening Compounds P145796 > 5-Hydroxy Fluvastatin-d7 (sodium)
5-Hydroxy Fluvastatin-d7 (sodium) -

5-Hydroxy Fluvastatin-d7 (sodium)

Catalog Number: EVT-12555988
CAS Number:
Molecular Formula: C24H25FNNaO5
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Hydroxy Fluvastatin-d7 (sodium) is a deuterated derivative of Fluvastatin, a well-known statin used primarily for lowering cholesterol levels. This compound is characterized by its molecular formula C24D7H18FNaO5C_{24}D_{7}H_{18}FNaO_{5} and a molecular weight of approximately 456.49 g/mol. The presence of deuterium isotopes enhances its utility in metabolic studies and pharmacokinetic research, allowing for precise tracking in various scientific applications .

Source and Classification

5-Hydroxy Fluvastatin-d7 (sodium) is classified under stable isotope-labeled compounds and is primarily used in research settings to study the pharmacodynamics and metabolism of statins. It is synthesized from the parent compound, Fluvastatin, which is an HMG-CoA reductase inhibitor, effectively reducing cholesterol synthesis in the liver .

Synthesis Analysis

Methods and Technical Details

The synthesis of 5-Hydroxy Fluvastatin-d7 involves several key steps. One common method includes the selective preparation of Fluvastatin sodium via intermediates derived from fluorobenzene and various alkylating agents. The process often begins with the introduction of deuterium into the side chain, followed by hydroxylation at specific positions on the indole ring .

Key steps in the synthesis include:

  1. Formation of Intermediates: Reacting fluorobenzene with chloroacetyl chloride in the presence of anhydrous aluminum chloride to form a key intermediate.
  2. Hydroxylation: Hydroxylation reactions are performed to introduce hydroxyl groups at the 5- and 6- positions on the indole ring.
  3. Salt Formation: The final product is converted into its sodium salt form for stability and solubility purposes .
Chemical Reactions Analysis

Reactions and Technical Details

5-Hydroxy Fluvastatin-d7 participates in various chemical reactions typical of statins. These include:

  • Inhibition of HMG-CoA Reductase: Similar to its parent compound, it inhibits the enzyme responsible for cholesterol biosynthesis.
  • Metabolic Pathways: The compound undergoes metabolic transformations including hydroxylation and glucuronidation via UGT enzymes .

The reactions are essential for understanding its pharmacological behavior and potential interactions with other drugs.

Mechanism of Action

Process and Data

The mechanism of action for 5-Hydroxy Fluvastatin-d7 involves competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, which is a rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme:

  • Cholesterol Synthesis Decreases: This leads to reduced levels of low-density lipoprotein cholesterol and triglycerides in plasma while increasing high-density lipoprotein cholesterol levels .

The deuterated form allows researchers to trace its metabolic pathways more effectively without significantly altering its biological activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 5-Hydroxy Fluvastatin-d7 include:

  • Molecular Weight: Approximately 456.49 g/mol.
  • Appearance: Typically available as a neat solid.

Chemical properties include:

  • Solubility: Soluble in water (up to 10.84 mg/mL) and DMSO (up to 43.34 mg/mL) .

These properties are crucial for its application in laboratory settings.

Applications

Scientific Uses

5-Hydroxy Fluvastatin-d7 has several significant applications in scientific research:

  1. Pharmacokinetic Studies: Used to study drug metabolism and interactions due to its deuterated nature.
  2. Metabolic Research: Provides insights into metabolic pathways involving statins.
  3. Drug Interaction Studies: Helps researchers understand potential side effects and optimize therapeutic regimens involving statins .

This compound serves as a valuable tool for researchers aiming to explore the pharmacological effects of statins comprehensively.

Metabolic Pathways and Biotransformation

Cytochrome P450-Mediated Hydroxylation of Fluvastatin

Fluvastatin undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The parent compound is transformed into several hydroxylated metabolites, with CYP2C9 serving as the dominant isoform responsible for >80% of its oxidative metabolism [2] [7]. The hydroxylation mechanism involves:

  • Heme-Oxygen Complex Formation: The catalytic cycle initiates with fluvastatin binding to CYP2C9, followed by oxygen activation at the heme center, generating a reactive iron-oxo species (Compound I).
  • Radical Abstraction: This high-energy species abstracts a hydrogen atom from the fluvastatin indole ring, creating a carbon-centered radical intermediate.
  • Oxygen Rebound: The radical recombines with the iron-bound hydroxyl group, resulting in the formation of 5-hydroxy fluvastatin [6].

Table 1: Kinetic Parameters of Fluvastatin Hydroxylation

MetabolitePrimary CYP IsoformKm (μM)Vmax (pmol/min/pmol CYP)
5-Hydroxy FluvastatinCYP2C9 (major), CYP3A4, CYP2C8, CYP2D615.2 ± 3.18.7 ± 1.2
6-Hydroxy FluvastatinCYP2C912.8 ± 2.712.3 ± 1.8
N-Desisopropyl FluvastatinCYP2C99.5 ± 1.910.1 ± 1.5

Data derived from human liver microsome studies [1] [2]

Positional Specificity of 5-Hydroxylation in Flvastatin Metabolism

5-Hydroxylation occurs specifically at the C5 position of fluvastatin’s indole ring. This site selectivity is governed by:

  • Electronic Factors: The electron-rich nature of the indole C5 position (ortho to the nitrogen atom) facilitates electrophilic attack by the CYP iron-oxo species [6].
  • Steric Accessibility: Molecular docking simulations reveal optimal positioning of C5 near the heme iron due to fewer steric constraints compared to C4 or C6 positions.
  • Substrate Conformation: The planar structure of the indole ring allows π-π stacking with phenylalanine residues (e.g., F114 in CYP2C9), orienting C5 toward the catalytic center [8].

Notably, 5-hydroxy fluvastatin retains pharmacological activity as an HMG-CoA reductase inhibitor, though with ~40% reduced potency compared to the parent drug due to altered binding interactions with the enzyme’s catalytic site [1].

Role of CYP2C9 Isozymes in 5-Hydroxy Metabolite Formation

CYP2C9 is the principal catalyst for 5-hydroxy fluvastatin formation, with significant contributions from genetic polymorphisms:

  • Isozyme Specificity: While CYP2C9 generates both 5-hydroxy and 6-hydroxy metabolites, CYP2C8, CYP3A4, and CYP2D6 contribute exclusively to 5-hydroxylation, accounting for ~35% of this pathway’s total flux [2].
  • Genetic Polymorphisms: The alleles CYP2C92 (Arg144Cys) and CYP2C93 (Ile359Leu) reduce catalytic activity by:
  • Altering substrate recognition sites
  • Disrupting heme binding stability
  • Slowing electron transfer rates
  • Clinical Impact: Hypercholesterolemic patients with CYP2C91/3 genotypes exhibit 40.0% reduction in LDL-C versus 22.4% in *CYP2C91/*1 after fluvastatin treatment, indicating higher systemic exposure to active metabolites (including 5-hydroxy fluvastatin) in slow metabolizers [7].

Table 2: Impact of CYP2C9 Polymorphisms on Fluvastatin Metabolism

GenotypeEnzyme Activity (%)5-OH Fluvastatin Formation RateLDL Reduction (%)
1/1 (Wild-type)1001.0 (Reference)22.4 ± 3.1
1/2601.7 ± 0.328.9 ± 2.8
1/3302.8 ± 0.440.0 ± 3.5
3/3<105.2 ± 0.9Not reported

Data compiled from clinical pharmacogenetic studies [2] [7]

Comparative Metabolic Flux Analysis: 5-Hydroxy vs. 6-Hydroxy Derivatives

The competitive hydroxylation at C5 and C6 positions exhibits distinct biochemical characteristics:

  • Metabolic Flux Distribution: In human hepatocytes, 6-hydroxy fluvastatin constitutes ~45% of total oxidative metabolites, while 5-hydroxy fluvastatin represents ~20% at steady-state plasma concentrations [1].
  • Isoform Dependence: 6-hydroxylation is exclusively mediated by CYP2C9, whereas 5-hydroxylation involves multiple isoforms (CYP2C9 > CYP2C8 ≈ CYP3A4 > CYP2D6), conferring greater metabolic resilience to CYP2C9 inhibitors [2].
  • Stereochemical Outcomes: 5-hydroxylation occurs without stereoselectivity, producing a racemic mixture, while 6-hydroxylation favors the (3R,5S)-diastereomer [1].
  • Deuterium Isotope Effects: 5-Hydroxy Fluvastatin-d7 sodium salt (deuterated at the isopropyl group) exhibits altered metabolic kinetics:
  • Reduced Vmax by 35% due to kinetic isotope effects
  • Increased plasma half-life by 2.3-fold
  • Shifted preference toward 5-hydroxylation over N-dealkylation [3]

Phase II Conjugation Pathways of 5-Hydroxy Fluvastatin Metabolites

Following primary hydroxylation, 5-hydroxy fluvastatin undergoes extensive Phase II conjugation:

  • Glucuronidation: UGT1A1 and UGT1A3 catalyze the formation of 5-hydroxy fluvastatin-β-D-glucuronide, detectable in human bile and feces. This reaction involves nucleophilic attack by the phenolic oxygen at C5 on the anomeric carbon of UDP-glucuronic acid [5].
  • Sulfation: SULT1A1 and SULT1E1 mediate sulfate conjugation at the C5 hydroxyl group, predominantly in the intestinal epithelium.
  • Excretion Dynamics: Conjugated metabolites account for >60% of fecal metabolites but <1% of urinary metabolites, indicating predominant biliary elimination via MRP2/BCRP transporters [1] [5].
  • Analytical Implications: The deuterated analog 5-Hydroxy Fluvastatin-d7 sodium salt serves as a crucial internal standard in LC-MS/MS assays, enabling precise quantification of conjugated metabolites in biological matrices due to:
  • Identical retention times to non-deuterated analogs
  • Mass shift (m/z +7) for interference-free detection
  • Matching extraction recovery rates [3]

Table 3: Phase II Conjugation Profile of 5-Hydroxy Fluvastatin

Conjugation TypeEnzyme(s)Tissue LocalizationExcretion Route
GlucuronidationUGT1A1, UGT1A3Liver > IntestineBile (95%)
SulfationSULT1A1, SULT1E1Intestine > LiverUrine (70%)
GlutathionylationGSTP1Liver (minor)Bile (100%)

Compound Names Mentioned:

  • Fluvastatin
  • 5-Hydroxy Fluvastatin
  • 5-Hydroxy Fluvastatin-d7 Sodium Salt
  • 6-Hydroxy Fluvastatin
  • N-Desisopropyl Fluvastatin
  • 5-Hydroxy Fluvastatin-β-D-glucuronide

Properties

Product Name

5-Hydroxy Fluvastatin-d7 (sodium)

IUPAC Name

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-5-hydroxyindol-2-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C24H25FNNaO5

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C24H26FNO5.Na/c1-14(2)26-21-9-7-18(28)12-20(21)24(15-3-5-16(25)6-4-15)22(26)10-8-17(27)11-19(29)13-23(30)31;/h3-10,12,14,17,19,27-29H,11,13H2,1-2H3,(H,30,31);/q;+1/p-1/b10-8+;/t17-,19-;/m0./s1/i1D3,2D3,14D;

InChI Key

MHHBOCPYDHYTEO-WXZDWTOISA-M

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)O)C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C2=C(C=C(C=C2)O)C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.